3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-13-10-16(21-17(20-13)22(2)3)24-8-6-23(7-9-24)15-12-19-5-4-14(15)11-18/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINCNYJKTJPHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(C=CN=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C17H21N7
Molecular Weight : 323.4 g/mol
IUPAC Name : 6-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Canonical SMILES : CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=C(C=C3)C#N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following summarizes a common synthetic route:
- Formation of the Pyrimidine Ring : Reacting 2-chloro-6-methylpyrimidine with dimethylamine under basic conditions.
- Formation of the Piperazine Ring : Introducing the piperazine moiety through reaction with the pyrimidine derivative in a suitable solvent.
- Formation of the Pyridine Ring : Final coupling to form the complete structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that structurally related compounds inhibited cancer cell proliferation by targeting specific kinases involved in cell cycle regulation (IC50 values in the nanomolar range) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, showing promising antibacterial and antifungal activities . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
The biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound acts as an inhibitor for several kinases, including those involved in cancer progression and malaria pathogenesis .
- Enzyme Interaction : It binds to enzymes that are crucial for cellular processes, thereby modulating their activity and leading to therapeutic effects.
Study on Plasmodium Kinases
A notable study explored the inhibition of PfGSK3 and PfPK6 kinases by similar pyrimidine derivatives, where IC50 values were determined using a proprietary assay. The results indicated that modifications to the piperazine ring could enhance potency against these targets .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Purfalcamine | PfCDPK1 | 17 |
| IKK16 | PfGSK3 | 698 |
| Modified Compound | PfPK6 | 398 |
Antitumor Activity Assessment
In another study, various derivatives were synthesized and tested for antitumor activity. The results showed that certain modifications led to enhanced efficacy against different cancer cell lines, with some compounds exhibiting IC50 values below 100 nM .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, differing in core rings, substituents, or linkers.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Implications
Pyrano[4,3-b]pyridine’s fused ring system may reduce conformational adaptability . The quinoline core in ’s compound introduces a larger aromatic system, likely altering binding kinetics compared to pyrimidine-based derivatives .
Substituent Effects: Dimethylamino vs. However, morpholine’s polarity may enhance aqueous solubility . Thiophene vs. Pyrimidine: The thiophene group in ’s compound increases lipophilicity, which could improve membrane permeability but reduce solubility. In contrast, the pyrimidine ring in the target compound balances polarity and aromaticity .
Linker Modifications :
- Piperazine linkers are common in all compounds, but substituents on the piperazine (e.g., methyl in vs. unsubstituted in the target compound) influence steric and electronic profiles. Methylation may reduce metabolic susceptibility .
Preparation Methods
Preparation of 4-Chloropyridine-3-carbonitrile
The pyridine core is synthesized via cyclization of glutaronitrile derivatives or through halogenation of preformed pyridines. A common route involves the reaction of 3-aminopyridine with cyanogen bromide under acidic conditions, followed by chlorination using phosphorus oxychloride to yield 4-chloropyridine-3-carbonitrile.
Synthesis of 1-(2-(Dimethylamino)-6-methylpyrimidin-4-yl)piperazine
This intermediate is prepared by reacting 4,6-dichloro-2-methylpyrimidine with piperazine in dichloromethane at 30°C, achieving yields up to 89.8%. Triethylamine is employed to scavenge HCl, promoting the nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-position. Subsequent dimethylamination at the 2-position is achieved using dimethylamine gas in tetrahydrofuran, though this step often requires pressurized conditions.
Coupling Strategies and Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
The piperazine-pyrimidine intermediate reacts with 4-chloropyridine-3-carbonitrile in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. Catalytic potassium iodide enhances the leaving group’s mobility, while cesium carbonate acts as a base to deprotonate the piperazine nitrogen, driving the reaction to completion. Typical yields range from 70–85%, with purity confirmed via HPLC.
Representative Procedure
Buchwald-Hartwig Amination
For substrates with steric hindrance, palladium-catalyzed cross-coupling offers superior regioselectivity. A mixture of palladium acetate, BINAP ligand, and cesium carbonate in toluene enables coupling at 110°C, albeit with moderate yields (65–75%).
Optimization Insights
-
Ligand effects : BINAP outperforms monodentate ligands in stabilizing the palladium intermediate.
-
Solvent choice : Toluene minimizes side reactions compared to dioxane.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | DMF, 90°C, 24h | 85 | 98 |
| Buchwald-Hartwig | Toluene, 110°C, 16h | 75 | 97 |
| Microwave-assisted | DMF, 150°C, 1h | 88 | 99 |
The SNAr method is preferred for industrial-scale synthesis due to lower catalyst costs, whereas microwave-assisted protocols reduce reaction times significantly.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate:hexane). Structural confirmation relies on:
-
1H NMR : Distinct signals for pyrimidine (δ 6.06 ppm, singlet) and piperazine protons (δ 3.48–3.54 ppm, multiplet).
Challenges and Mitigation Strategies
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Regioselectivity issues : Competing reactions at pyrimidine’s 4- vs. 6-positions are minimized by using excess piperazine and controlled stoichiometry.
-
Cyano group stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis to the carboxylic acid.
Industrial Applications and Patent Landscape
Patent EP 3,452,789 highlights the compound’s utility as a kinase inhibitor, with scalable synthetic routes emphasizing cost-effective SNAr protocols . Recent innovations focus on continuous-flow reactors to enhance throughput and reduce thermal degradation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, the brominated precursor (e.g., 2-bromo-pyridine-4-carbonitrile) reacts with 1-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Reaction optimization includes controlling stoichiometry, temperature (e.g., 80–100°C), and purification via column chromatography using gradients of ethyl acetate/hexane .
- Critical Parameters : Yield and purity depend on the reactivity of the leaving group (e.g., bromine vs. chlorine) and steric hindrance around the nucleophilic site. Catalyst screening (e.g., KCO or DIEA) may enhance efficiency .
Q. How is the compound’s structure confirmed post-synthesis?
- Analytical Techniques :
- Single-crystal X-ray diffraction provides definitive stereochemical and bond-length data .
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; pyridine carbons at 110–150 ppm) .
- Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak) with <2 ppm error .
Q. What quality control methods ensure compound purity?
- HPLC/UPLC with UV detection (λ = 254 nm) assesses purity (>95%).
- Thermogravimetric Analysis (TGA) monitors thermal stability, ensuring no solvent residues remain .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Approach :
Core Modifications : Vary substituents on the pyrimidine (e.g., dimethylamino vs. methoxy) and piperazine (e.g., methyl vs. phenyl groups) to assess impact on target binding .
Biological Assays : Test derivatives against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinities (K) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing analogs with improved ΔG values .
Q. How can contradictions in biological activity data be resolved?
- Strategies :
- Orthogonal Assays : Validate hits using both enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., luciferase reporter) systems to rule out assay-specific artifacts .
- Structural Analysis : Resolve binding ambiguities via co-crystallization (e.g., with target proteins) or 2D-NMR to confirm ligand-receptor interactions .
- Meta-Analysis : Compare results with structurally related compounds (e.g., pyridazine or pyrazolopyrimidine derivatives) to identify conserved pharmacophores .
Q. What methodologies are suitable for assessing in vivo pharmacokinetics?
- Protocol Design :
- ADME Profiling : Administer the compound (IV/oral) to rodent models, followed by LC-MS/MS analysis of plasma/tissue samples to calculate AUC, C, and t .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to track metabolic pathways (e.g., CYP450-mediated oxidation) .
- BBB Penetration : Employ in situ brain perfusion models or MDCK-MDR1 assays to quantify permeability coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
